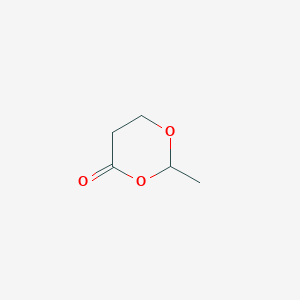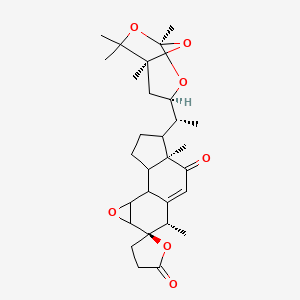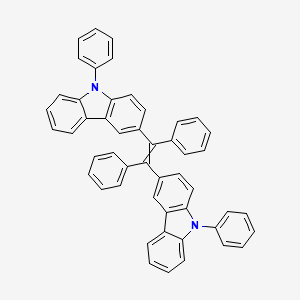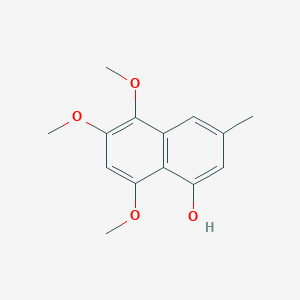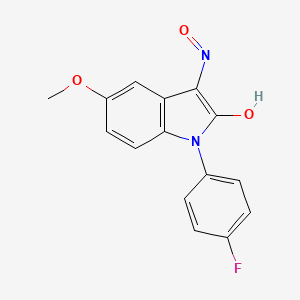
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxyimino group, and a methoxy group attached to an indole core
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-fluoroaniline with 5-methoxyisatin in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, and the product is isolated through crystallization or chromatography. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydroxyimino group to an amino group.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which may have enhanced biological activity.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific biological pathways.
Industry: The compound is utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyimino group can form hydrogen bonds with active site residues, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological effect. The specific pathways involved depend on the target and the context of the study.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-3-(hydroxyimino)-5-methoxy-1,3-dihydro-2H-indol-2-one can be compared with other indole derivatives, such as:
1-(4-Fluorophenyl)-2-(hydroxyimino)acetamide: Similar in structure but with different functional groups, leading to distinct chemical and biological properties.
5-Methoxyindole-2-carboxylic acid: Lacks the hydroxyimino and fluorophenyl groups, resulting in different reactivity and applications.
4-Fluoroindole: Contains the fluorophenyl group but lacks the hydroxyimino and methoxy groups, affecting its overall properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
154058-77-2 |
|---|---|
Fórmula molecular |
C15H11FN2O3 |
Peso molecular |
286.26 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-5-methoxy-3-nitrosoindol-2-ol |
InChI |
InChI=1S/C15H11FN2O3/c1-21-11-6-7-13-12(8-11)14(17-20)15(19)18(13)10-4-2-9(16)3-5-10/h2-8,19H,1H3 |
Clave InChI |
WCBJGDITAGCGMO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)N(C(=C2N=O)O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(Propylsulfanyl)-1,3-dihydrospiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14283266.png)
![1,4,5,8-Tetrakis[4-(propan-2-yl)anilino]anthracene-9,10-dione](/img/structure/B14283267.png)
![2-Methyl-2-{1-[(Z)-methyl-NNO-azoxy]ethyl}-1,3-dioxane](/img/structure/B14283269.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B14283272.png)

